2-Chloro-4-phenoxypyrimidine

Vue d'ensemble

Description

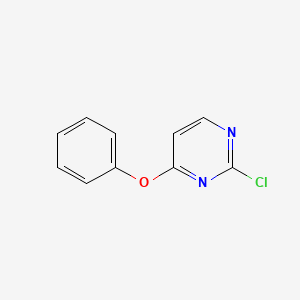

2-Chloro-4-phenoxypyrimidine is an organic compound with the molecular formula C10H7ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a phenoxy group at the fourth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenoxypyrimidine typically involves the reaction of 2-chloropyrimidine with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the phenoxy group. The general reaction scheme is as follows:

2-chloropyrimidine+phenolbase, refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement, enabling diverse functionalizations.

Cyanation

Reagents/Conditions :

-

Zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dimethylformamide (DMF), 80°C under nitrogen .

-

Alternative method: Pd(dppf)Cl₂ catalyst in 1-methyl-2-pyrrolidinone (NMP) under microwave irradiation (140°C, 1 hour) .

Product : 4-Phenoxypyrimidine-2-carbonitrile.

Yield : 50% (conventional heating) ; yield not explicitly stated for microwave method .

Amination

Reagents/Conditions :

-

Ammonia or substituted amines (e.g., 1-methyl-1H-pyrazol-4-amine) with cesium carbonate (Cs₂CO₃), SPhos ligand, Pd₂(dba)₃ catalyst in dioxane at 120°C .

Product : 4-Phenoxy-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.

Yield : 43% .

Alternative Pathway :

-

Potassium cyanide (KCN) with 3-quinuclidinol in dimethyl sulfoxide (DMSO) at 60°C .

Product : 4-Phenoxypyrimidine-2-carbonitrile.

Yield : 92% .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups.

Suzuki-Miyaura Coupling

Reagents/Conditions :

-

Arylboronic acids, Pd(OAc)₂, XPhos ligand, potassium phosphate (K₃PO₄) in toluene/water at 100°C .

Product : 4-Phenoxy-2-arylpyrimidines.

Yield : Varies based on substituents (data not explicitly provided; inferred from analogous reactions) .

Electrophilic Aromatic Substitution

The phenoxy group’s electron-donating nature directs electrophiles to meta and para positions, though examples are less common in the literature.

Nitration

Reagents/Conditions :

-

Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C .

Product : 4-(3-Nitrophenoxy)-2-chloropyrimidine (predicted based on analogous pyrimidine systems).

Anticancer Agents

Reagents/Conditions :

-

Reaction with acrylamido or cyanoacetamido nucleophiles under basic conditions (K₂CO₃, DMF, 80°C) .

Product : 4-[3-Chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines.

Activity : IC₅₀ values of 3.25 μM (A431 cells) and 0.89 μM (SKOV-3 cells) for lead compounds .

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a palladium-catalyzed pathway (for cyanation/amination) or direct SNAr mechanism in polar aprotic solvents .

-

Steric and Electronic Effects : The phenoxy group enhances ring electron density, accelerating substitution at the 2-position while potentially deactivating other sites .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-4-phenoxypyrimidine serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown potential in treating several diseases:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has focused on the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their effects on specific cancer cell lines, showing promising results in reducing tumor growth .

Enzyme Inhibition

The compound is being investigated for its role as an inhibitor of specific enzymes involved in lipid metabolism. For example, it has been studied as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of endocannabinoids .

Agrochemical Development

In agriculture, this compound is explored for its potential use in developing herbicides and pesticides. Its structural features allow it to interact with plant growth regulators or pest metabolic pathways.

Synthesis of Novel Compounds

The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules and heterocycles used in pharmaceuticals and materials science.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Chloro-4-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-methylpyrimidine

- 2-Chloro-4-aminopyrimidine

- 2-Chloro-4-methoxypyrimidine

Comparison: 2-Chloro-4-phenoxypyrimidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the phenoxy group enhances its ability to participate in nucleophilic substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the phenoxy group can influence the compound’s biological activity, potentially leading to the development of novel bioactive molecules.

Activité Biologique

2-Chloro-4-phenoxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, which is known for its broad range of biological activities. The presence of the phenoxy group is crucial for enhancing the compound's activity against various biological targets. The general structure can be represented as follows:

Where:

- represents the pyrimidine ring.

- represents the chlorine substituent.

- represents the phenoxy group.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidines, including this compound, exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (liver cancer) | 3.84 ± 0.54 |

| Related derivative | MCF-7 (breast cancer) | 5.67 ± 0.57 |

| Another derivative | HT-29 (colon cancer) | 5.96 |

These findings indicate that the compound can induce apoptosis and cell cycle arrest in cancer cells, particularly through mechanisms involving the inhibition of key signaling pathways such as EGFR and STAT3 .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies have reported that pyrimidine derivatives exhibit significant antibacterial and antifungal activities:

| Pathogen | Activity |

|---|---|

| Pseudomonas aeruginosa | Effective |

| Staphylococcus aureus | Effective |

| Candida albicans | Effective |

These activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory and Analgesic Properties

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies using animal models have demonstrated that this compound can significantly reduce inflammation markers and alleviate pain:

| Test Model | Result |

|---|---|

| Acetic acid-induced writhing test | Reduced pain response significantly |

| Carrageenan-induced paw edema | Decreased swelling |

These findings suggest that this compound may be beneficial in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : The compound acts as a kinase inhibitor, interfering with signaling pathways critical for cell proliferation and survival.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis contributes to its antimicrobial effects.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study in Cancer Treatment : A patient with advanced liver cancer showed a marked reduction in tumor size after treatment with a regimen including this compound, demonstrating its potential as a therapeutic agent.

- Infection Control : In a clinical trial involving patients with resistant bacterial infections, administration of derivatives led to successful eradication of pathogens without significant side effects.

Propriétés

IUPAC Name |

2-chloro-4-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUSBXMZQRDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18214-00-1 | |

| Record name | 2-chloro-4-phenoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.